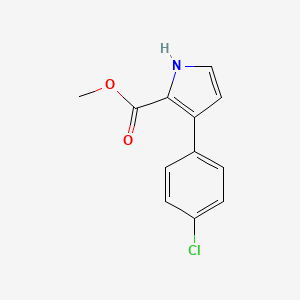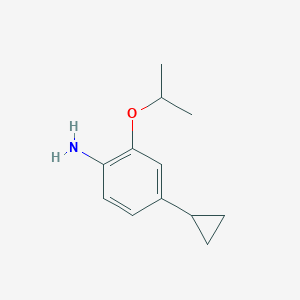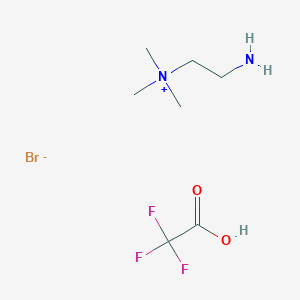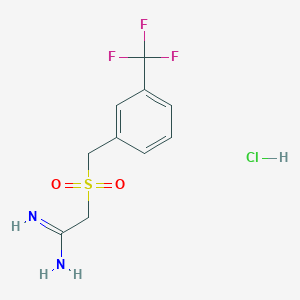
Ethyl 2-(Acetoxymethyl)-3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(Acetoxymethyl)-3-bromobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an acetoxymethyl group, and a bromine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(Acetoxymethyl)-3-bromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate, followed by esterification and acetoxymethylation. The reaction conditions typically involve the use of bromine or a brominating agent, an acid catalyst, and an appropriate solvent such as dichloromethane.
Bromination: Methyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position of the benzene ring.
Esterification: The brominated product is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to form ethyl 3-bromobenzoate.
Acetoxymethylation: Finally, the ethyl 3-bromobenzoate is reacted with acetic anhydride and a base such as pyridine to introduce the acetoxymethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(Acetoxymethyl)-3-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester and acetoxymethyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like ethanol.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 3-bromobenzoic acid and ethanol.
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
Ethyl 2-(Acetoxymethyl)-3-bromobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(Acetoxymethyl)-3-bromobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-bromobenzoate: Lacks the acetoxymethyl group, making it less versatile in certain synthetic applications.
Methyl 2-(Acetoxymethyl)-3-bromobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(Hydroxymethyl)-3-bromobenzoate: Contains a hydroxymethyl group instead of an acetoxymethyl group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the acetoxymethyl and bromine substituents, which provide a combination of reactivity and functionality that is valuable in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C12H13BrO4 |
|---|---|
Peso molecular |
301.13 g/mol |
Nombre IUPAC |
ethyl 2-(acetyloxymethyl)-3-bromobenzoate |
InChI |
InChI=1S/C12H13BrO4/c1-3-16-12(15)9-5-4-6-11(13)10(9)7-17-8(2)14/h4-6H,3,7H2,1-2H3 |
Clave InChI |
DTQZOSDWAMIZCD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CC=C1)Br)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)

![N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721568.png)



![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)



![2,2-Bis[4-(tert-butyl)benzyl]malonic Acid](/img/structure/B13721601.png)


![3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721614.png)
